N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide

Description

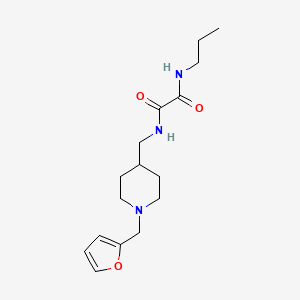

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic small-molecule compound characterized by a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and an oxalamide linker bridging the piperidine and propylamine moieties. Its structure combines a heterocyclic aromatic system (furan) with a flexible piperidine scaffold, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-2-7-17-15(20)16(21)18-11-13-5-8-19(9-6-13)12-14-4-3-10-22-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCAKEDRWWVIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including enzyme inhibition assays, molecular docking studies, and its potential therapeutic applications.

Structural Overview

The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its molecular formula is with a molecular weight of 385.5 g/mol. The unique combination of a furan ring and a piperidine moiety contributes to its distinct chemical properties, which are hypothesized to influence its biological activity significantly.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound exhibits notable enzyme inhibition properties. The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer pathways and metabolic processes. For example:

- Tyrosinase Inhibition : Similar compounds have shown promising results in inhibiting tyrosinase, an enzyme crucial in melanin production. For instance, derivatives of furan have demonstrated IC50 values in the low micromolar range, suggesting that modifications to the furan structure can enhance inhibitory activity against this enzyme .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound 8 | 0.0433 (monophenolase) | Mixed |

| Kojic Acid | 19.97 (monophenolase) | Standard |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various enzymes. These studies suggest that the compound can effectively bind to active sites of enzymes related to cancer proliferation, potentially inhibiting their activity. The trifluoromethoxy group present in some derivatives has been noted to enhance lipophilicity, which may improve bioavailability and efficacy.

Case Studies

Several case studies have explored the biological effects of similar compounds derived from furan and piperidine structures:

- Cancer Cell Lines : A study investigating the effects of furan derivatives on cancer cell lines demonstrated that certain modifications led to increased apoptosis in vitro, indicating potential for further development as anticancer agents.

- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Activity : Other studies have reported anti-inflammatory properties associated with furan-containing compounds, suggesting a broader therapeutic potential beyond cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine- and furan-containing derivatives, as outlined below. Key comparisons focus on substituent effects, molecular properties, and reported biological activities.

Structural and Functional Group Analysis

| Compound Name | Key Substituents | Molecular Weight (g/mol)* | Therapeutic Area | Reported Activity |

|---|---|---|---|---|

| N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-propyloxalamide | Furan-2-ylmethyl, oxalamide linker, propylamide | ~363.4 | Hypothesized antimicrobial | Not reported |

| DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) | 2,3-Dimethylphenylmethyl, pyridinyl-indole | ~453.6 | Antibacterial (MRSA) | Synergist with carbapenems |

| CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) | 2-Chlorophenyl, 2,3-dimethylbenzyl, fluoro-indole | ~473.4 | Antibacterial (MRSA) | Synergist with carbapenems |

| N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | Phenyl, phenylethyl-piperidine, furan-2-carboxamide | ~403.5 | Not reported | Not reported |

*Molecular weights calculated based on structural formulas.

Key Research Findings

- Substituent Impact on Bioactivity: The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to phenyl-based substituents in DMPI and CDFII, as furans are less prone to oxidative degradation than benzene rings .

Therapeutic Implications :

- DMPI and CDFII demonstrated synergistic effects with carbapenems against MRSA at micromolar concentrations, suggesting that piperidine-based scaffolds with aromatic substituents are critical for disrupting bacterial resistance mechanisms . The absence of a charged or polar group in the target compound’s propylamide tail may reduce cytotoxicity compared to indole-containing analogs.

Pharmacokinetic Considerations :

- Piperidine derivatives with furan moieties (e.g., the target compound and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) may exhibit improved blood-brain barrier penetration compared to bulkier indole derivatives, making them candidates for neuroactive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.